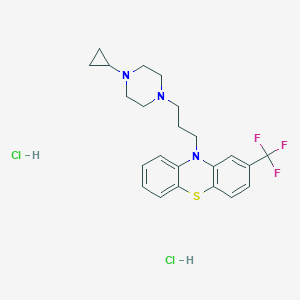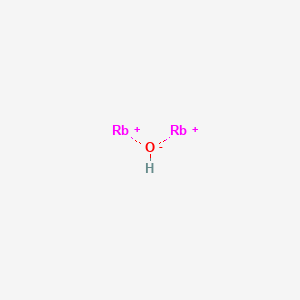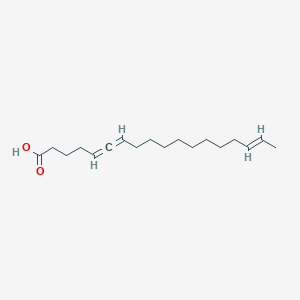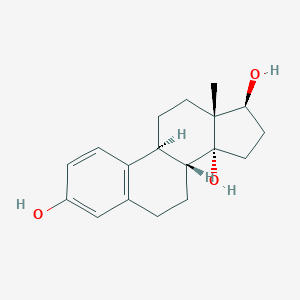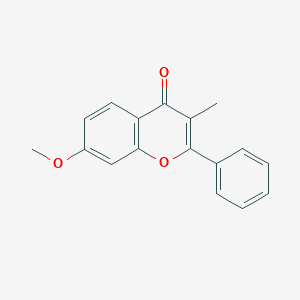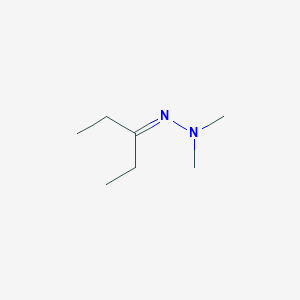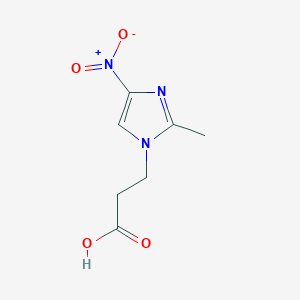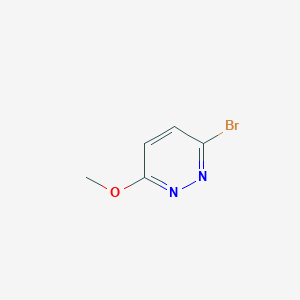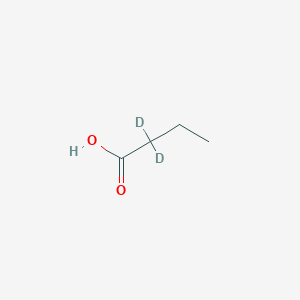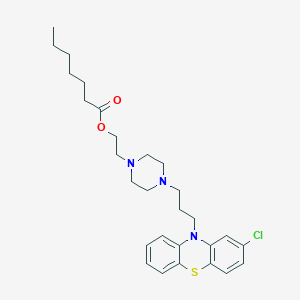
Perphenazine enanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perphenazine enanthate is a long-acting injectable antipsychotic medication used to treat schizophrenia and other psychotic disorders. It is a derivative of phenothiazine and is also known as perphenazine decanoate.
Mécanisme D'action
The exact mechanism of action of perphenazine enanthate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, perphenazine enanthate helps to reduce the symptoms of psychosis, such as hallucinations and delusions.
Effets Biochimiques Et Physiologiques
Perphenazine enanthate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to decrease the levels of other neurotransmitters, such as acetylcholine and histamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of perphenazine enanthate for lab experiments is its long-acting nature. This allows for sustained drug exposure over a period of weeks or months, which can be useful for studying the long-term effects of antipsychotic medications. However, the slow onset of action and long half-life of perphenazine enanthate can also be a limitation, as it may take several weeks for the drug to reach therapeutic levels in the brain.
Orientations Futures
There are many future directions for research on perphenazine enanthate. One area of interest is the development of new formulations that can improve the pharmacokinetic and pharmacodynamic properties of the drug. Another area of interest is the study of the genetic and epigenetic factors that may influence the efficacy and side effects of perphenazine enanthate. Additionally, there is a need for more research on the long-term effects of perphenazine enanthate on brain function and cognition.
Méthodes De Synthèse
Perphenazine enanthate is synthesized by reacting perphenazine base with enanthic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent such as toluene or chloroform, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Perphenazine enanthate has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has also been used in animal models to study the neurobiology of psychosis and the mechanisms of action of antipsychotic medications.
Propriétés
Numéro CAS |
17528-28-8 |
|---|---|
Nom du produit |
Perphenazine enanthate |
Formule moléculaire |
C28H38ClN3O2S |
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate |
InChI |
InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 |
Clé InChI |
PWEGQJCIAMJJHC-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canonique |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Autres numéros CAS |
17528-28-8 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
perphenazine enanthate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



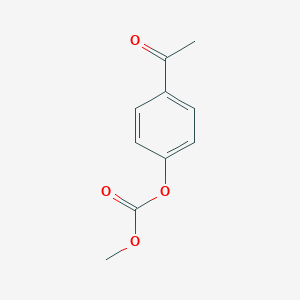
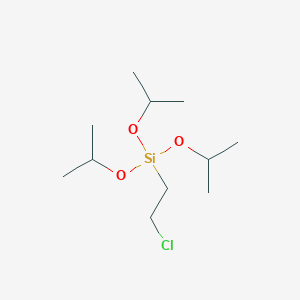
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
